(S)-Dnpa
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[(3S)-9-hydroxy-1-methyl-10-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H14O5/c1-8-14-10(6-11(21-8)7-13(18)19)5-9-3-2-4-12(17)15(9)16(14)20/h2-5,11,17H,6-7H2,1H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
HHXSOTFPYPQSBU-NSHDSACASA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C(C2=O)C(=CC=C3)O)C[C@H](O1)CC(=O)O |
Canonical SMILES |
CC1=C2C(=CC3=C(C2=O)C(=CC=C3)O)CC(O1)CC(=O)O |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways Involving S Dnpa
Initial Enzymatic Transformations Leading to (S)-Dnpa
The initial steps in the biosynthesis of (S)-DNPA involve the assembly and cyclization of a polyketide chain, ultimately leading to the construction of the characteristic benzoisochromane skeleton.
The foundation of the (S)-DNPA structure is laid by a Type II minimal polyketide synthase (PKS). asm.orgacs.orgacs.org In the case of actinorhodin (B73869) biosynthesis in Streptomyces coelicolor A3(2), the minimal PKS (ActI ORF1-3) is responsible for the iterative condensation of acetate (B1210297) units, typically utilizing malonyl-CoA extender units. asm.orgacs.org This process generates a linear polyketide chain, which serves as the direct precursor for subsequent cyclization and aromatization reactions. asm.orgacs.org Type II PKSs are characterized by their iterative action and typically function as hetero-multimeric complexes. acs.org The minimal PKS components, including a ketosynthase (KS) and chain length factor (CLF), define the length of the polyketide chain. plos.org
Following the formation of the linear polyketide chain by the minimal PKS, a series of cyclization and aromatization steps are required to form the polycyclic aromatic structure, including the benzoisochromane skeleton. asm.orgacs.orgbeilstein-journals.org These reactions are catalyzed by specific aromatases and cyclases. asm.orgacs.orgbeilstein-journals.org These enzymes are crucial in directing the folding pattern of the nascent polyketide chain and facilitating intramolecular cyclizations that establish the ring systems. beilstein-journals.org In the biosynthesis of benzoisochromanequinones, a dehydratase/aromatase, such as ActVII in actinorhodin biosynthesis, is typically required for the cyclization of the first ring (e.g., between C7-C12). nih.gov A second cyclase, such as ActIV, is then involved in the cyclization of the second ring (e.g., via C5-C14 regioselectivity). nih.gov
The formation of the stereospecific pyran ring, a defining feature of (S)-DNPA, involves specific enzymatic activities. The closure of this third ring to yield the tricyclic intermediate (S)-DNPA from a two-ring precursor is dependent on enzymes such as ActVI-ORF1 and ActVI-ORF3 in Streptomyces coelicolor. nih.govasm.org ActVI-ORF1 has been identified as a stereospecific reductase that plays a crucial role in determining the (S) configuration at the C-3 chiral center of DNPA. asm.orgnih.govasm.orgacs.org This reductase catalyzes a reduction step that is followed by hemiketal formation and subsequent dehydration, leading to the production of (S)-DNPA. asm.org While ActVI-ORF1 is directly involved in establishing the C-3 stereochemistry, the precise role of ActVI-ORF3 in the pyran ring closure to (S)-DNPA has also been indicated. nih.govasm.org Studies involving gene disruptions have provided insights into the dependencies on these enzymes. nih.gov
Here is a summary of enzymes involved in the initial transformations:
| Enzyme/Protein | Proposed Role | Associated Gene(s) |
| Minimal PKS | Catalyzes iterative condensation of acetate units to form linear polyketide. | ActI ORF1-3 (in S. coelicolor) asm.org |
| Aromatase | Involved in cyclization and aromatization of the polyketide chain. | ActVII (in S. coelicolor) nih.gov |
| Cyclase | Involved in subsequent cyclization steps to form the polycyclic structure. | ActIV (in S. coelicolor) nih.gov |
| Stereospecific Reductase | Determines the (S) configuration at C-3 during pyran ring formation. | ActVI-ORF1 (in S. coelicolor) asm.orgnih.govasm.orgacs.org |
| Enzyme involved in pyran ring closure | Contributes to the formation of the pyran ring. | ActVI-ORF3 (in S. coelicolor) nih.govasm.org |
Aromatase and Cyclase Activities in Benzoisochromane Skeleton Construction
Subsequent Biotransformations of (S)-Dnpa to Downstream Metabolites
Once formed, (S)-DNPA serves as a branching point for further enzymatic modifications, leading to the diverse array of downstream benzoisochromanequinone metabolites.
A significant transformation of (S)-DNPA is its enoyl reduction to form 6-Deoxydihydrokalafungin (DDHK). acs.orgpsu.eduoup.comresearchgate.netplos.org This reaction is presumed to be catalyzed by an enoyl reductase. psu.eduresearchgate.netmdpi.com In Streptomyces coelicolor, the actVI-ORF2 gene has been suggested to encode such an enzyme. psu.eduresearchgate.netmdpi.comnih.gov Biochemical analysis of recombinant ActVI-ORF2 has confirmed its ability to convert (S)-DNPA to DDHK in a stereospecific manner, utilizing NADPH as a cofactor. researchgate.netnih.gov Interestingly, ActVI-ORF2 can also reduce (R)-DNPA to 3-epi-DDHK with comparable efficacy, indicating that its stereospecificity is not solely dictated by the stereochemistry at the C-3 position of the substrate. researchgate.netnih.gov DDHK is considered a key biosynthetic intermediate in the pathway towards actinorhodin. researchgate.netmdpi.comnih.gov
(S)-DNPA and its derivative DDHK undergo a series of sequential tailoring reactions to yield the final mature antibiotics like actinorhodin. nih.govasm.orgacs.orgacs.orgpsu.edu These tailoring steps introduce further structural complexity and diversity. In the actinorhodin pathway, DDHK is assumed to be a substrate for hydroxylation steps at the C-6 and C-8 positions of the benzoisochromane skeleton. mdpi.com These hydroxylations are mediated by a two-component flavin-dependent monooxygenase system, ActVA-ORF5/ActVB. mdpi.com This system converts DDHK sequentially to trihydroxynaphthalene (T3HN) and tetrahydroxynaphthalene (T4HN) derivatives. mdpi.com
Beyond hydroxylation, other tailoring reactions in benzoisochromanequinone biosynthesis can include dimerization, glycosylation, and methylation, contributing to the wide structural variety observed in this class of compounds. plos.org While (S)-DNPA is a common intermediate in the biosynthesis of several benzoisochromanequinones, the specific set of tailoring enzymes present in different Streptomyces strains dictates the final product. For instance, while actinorhodin, medermycin (B3063182), and kalafungin (B1673277) share common earlier biosynthetic stages up to the formation of DDHK via (S)-DNPA, downstream enzymes like oxygenases and glycosyltransferases lead to their distinct structures. plos.orgplos.orgresearchgate.net The actVI gene cluster in S. coelicolor contains several ORFs (e.g., actVI-ORF1, actVI-ORF2, actVI-ORF3, actVI-ORF4) involved in these tailoring steps. nih.gov Some of these, like ActVI-ORF3 and ActVI-ORF4, have been studied for potential lactonizing and delactonizing activities, although their essentiality for actinorhodin biosynthesis can vary, and intermediates may predominantly accumulate as the acid form, like (S)-DNPA. researchgate.net
Here is a summary of some key downstream transformations and associated enzymes:
| Intermediate | Transformation to... | Enzyme/Activity | Associated Gene(s) |
| (S)-DNPA | DDHK | Enoyl Reduction | ActVI-ORF2 researchgate.netnih.gov |
| DDHK | T3HN, T4HN | Hydroxylation | ActVA-ORF5/ActVB mdpi.com |
| DDHK | Dihydrokalafungin (B1196522) (DHK) | Oxygenation (in medermycin pathway) | Med-ORF7 plos.orgplos.orgresearchgate.net |
| DDHK/DHK | Final Products | Various tailoring (dimerization, glycosylation, methylation) | Various, pathway-specific plos.org |
Enoyl Reduction of (S)-Dnpa to 6-Deoxydihydrokalafungin (DDHK)
Genetic Determinants and Pathway Engineering Strategies Related to (S)-Dnpa Biosynthesis
The biosynthesis of secondary metabolites like (S)-DNPA is governed by specific gene clusters, typically located on the chromosome of producing organisms. Understanding the genetic determinants within these clusters is fundamental for elucidating the biosynthetic pathway and for developing strategies for pathway engineering to manipulate or enhance production.
Analysis of Biosynthetic Gene Clusters (e.g., act and gra operons)
The biosynthesis of (S)-DNPA is intrinsically linked to the act biosynthetic gene cluster in Streptomyces coelicolor A3(2) researchgate.netnih.govresearchgate.netresearchgate.net. The act cluster is a well-studied model for type II polyketide biosynthesis. This cluster encodes the minimal PKS, consisting of a ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), along with a suite of tailoring enzymes responsible for cyclization, aromatization, reduction, and other modifications that transform the nascent polyketide chain into the final product, actinorhodin researchgate.netutupub.fi. (S)-DNPA is formed through a series of enzymatic and potentially non-enzymatic steps from the initial polyketide chain synthesized by the minimal PKS nih.govresearchgate.net.
While the act cluster is the primary genetic determinant for (S)-DNPA production in S. coelicolor, studies on other polyketide pathways, such as the anthraquinone (B42736) biosynthesis in Photorhabdus luminescens governed by the ant gene cluster, have also provided insights into intermediates like (S)-DNPA uni-frankfurt.deresearchgate.netrsc.org. Although the ant cluster directs the synthesis of anthraquinones, co-expression of genes from the ant cluster with specific tailoring enzymes from the act cluster, such as the ketoreductase ActVI-ORF1 (Red1), has been shown to result in the production of (S)-DNPA in heterologous hosts like Escherichia coli uni-frankfurt.deresearchgate.netrsc.org. This highlights conserved enzymatic steps and intermediates across different type II PKS pathways.
Analysis of these gene clusters typically involves sequencing and annotation to identify open reading frames (ORFs) corresponding to the various enzymes and accessory proteins involved in the biosynthetic pathway uni-frankfurt.de. Bioinformatic tools, such as antiSMASH, are commonly used to predict and analyze secondary metabolite biosynthetic gene clusters based on genomic data uni-frankfurt.de. Within the act cluster, specific genes encoding enzymes like ketoreductases (e.g., ActVI-ORF1), cyclases, and aromatases are crucial for the formation of the tricyclic structure of (S)-DNPA from earlier polyketide intermediates nih.govutupub.fi. The function of some genes within these clusters, such as actVI-orfA encoding an NTF2-like protein, has been a subject of investigation, with proposed roles including enzymatic activity, scaffolding, or transcriptional regulation researchgate.netnih.govresearchgate.netresearchgate.net.
Functional Expression and Targeted Gene Disruption Studies for Pathway Interrogation
Functional expression and targeted gene disruption are powerful techniques used to experimentally validate the roles of genes within biosynthetic clusters and to understand the flow of intermediates through the pathway.
Heterologous expression involves introducing all or parts of a biosynthetic gene cluster into a suitable host organism that does not naturally produce the compound of interest uni-frankfurt.dersc.orgrcsb.orgd-nb.infomdpi.com. This allows for the production and isolation of intermediates and final products, facilitating the characterization of enzyme function and pathway steps uni-frankfurt.dersc.org. For instance, co-expression of genes from the ant cluster with actVI-ORF1 (encoding Red1) in E. coli demonstrated the production of (S)-DNPA, providing evidence for the substrate specificity of Red1 and the nature of the intermediate it acts upon uni-frankfurt.deresearchgate.netrsc.org. This approach can also be used to engineer hosts for the production of specific intermediates or derivatives uni-frankfurt.dersc.org.
Targeted gene disruption, on the other hand, involves selectively inactivating a specific gene within the native producer organism nih.govuni-frankfurt.de. By comparing the metabolite profile of the wild-type strain with that of the gene disruptant mutant, researchers can infer the function of the disrupted gene nih.govuni-frankfurt.de. For example, studies involving an actVI-orfA disruptant in S. coelicolor showed altered production levels of actinorhodin and the accumulation of (S)-DNPA and a shunt product, suggesting a role for ActVI-ORFA in directing metabolic flux or in later steps of actinorhodin biosynthesis beyond (S)-DNPA formation nih.gov. While initial hypotheses for ActVI-ORFA function varied (pyran ring cyclase, enzyme complex stability enhancer, transcriptional regulator), gene disruption studies, coupled with structural analyses, help to refine the understanding of its precise role nih.govresearchgate.netresearchgate.net.
These experimental approaches, in conjunction with structural characterization of pathway enzymes, such as the complex of Caci_6494 (an ActVI-ORFA homolog) with (S)-DNPA, provide detailed insights into the catalytic mechanisms and substrate binding within the biosynthetic pathway nih.govresearchgate.netresearchgate.netrcsb.org. The conservation of features like the His/Asp dyad in NTF2-like proteins found in polyketide clusters further supports their potential enzymatic roles nih.govresearchgate.netrcsb.org.
Through the combined application of genetic analysis, functional expression, and targeted gene disruption, researchers can dissect complex biosynthetic pathways, identify the enzymes responsible for specific transformations leading to intermediates like (S)-DNPA, and lay the groundwork for future pathway engineering efforts aimed at producing novel or modified polyketides.
Enzymology and Stereochemical Control in S Dnpa Formation and Transformation
Biochemical Characterization of Enzymes Governing (S)-DNPA Stereochemistry
The formation of the characteristic pyran ring structure in benzoisochromanequinone antibiotics like actinorhodin (B73869) and granaticin involves the stereospecific reduction of a β-keto group at the C-3 position of a bicyclic intermediate researchgate.netacs.orgresearchgate.netbeilstein-journals.orgutupub.firesearchgate.netresearchgate.net. This crucial step is catalyzed by ketoreductase enzymes, which exhibit distinct specificities and enantioselectivities, leading to either the (S) or (R) configuration at this chiral center.
Ketoreductase Specificity and Enantioselectivity (e.g., ActVI-ORF1, ActVI-ORF2, Gra-ORF5, Gra-ORF6)
In the actinorhodin biosynthetic pathway, the gene actVI-ORF1 encodes a stereospecific ketoreductase (sometimes referred to as RED1) that is directly responsible for catalyzing the reduction of the C-3 keto group in the bicyclic intermediate to yield the (S)-configured hydroxyl group, thus forming (S)-DNPA researchgate.netacs.orgresearchgate.netbeilstein-journals.orgutupub.firesearchgate.net. This enzyme plays a critical role in establishing the (3S, 15R) stereochemistry observed in actinorhodin researchgate.netutupub.fi.
In contrast, the biosynthesis of dihydrogranaticin in Streptomyces violaceoruber involves different enzymes that lead to the opposite stereochemistry at the equivalent position, resulting in (R)-DNPA acs.orgresearchgate.netutupub.firesearchgate.netresearchgate.net. The genes gra-ORF5 and gra-ORF6 from the granaticin biosynthetic cluster are implicated in this process nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. While Gra-ORF5 may function as a ketoreductase for the C-9 position, Gra-ORF6 is essential for the formation of (R)-DNPA and appears to influence the regiospecificity of reduction at C-3, potentially in cooperation with Gra-ORF5 acs.orgresearchgate.netutupub.firesearchgate.netresearchgate.net. The lack of sequence homology between ActVI-ORF1 and Gra-ORF6, despite catalyzing similar reactions with opposite stereochemistry, highlights divergent evolutionary strategies for achieving stereocontrol in these related pathways acs.orgresearchgate.netutupub.fi.
Another enzyme, ActVI-ORF2, is also found in the actinorhodin cluster and has been identified as a putative C-15 reductase, contributing to the final (3S, 15R) configuration of actinorhodin by acting on an intermediate downstream of (S)-DNPA utupub.fi.
The distinct specificities and enantioselectivities of these ketoreductases are summarized in the table below:
| Enzyme/Enzyme Combination | Source Organism | Catalyzed Reaction Site | Resulting Stereochemistry at C-3 | Product Intermediate | Role in Biosynthesis |
| ActVI-ORF1 | Streptomyces coelicolor | C-3 Keto Reduction | (S) | (S)-DNPA | Actinorhodin biosynthesis |
| Gra-ORF5 + Gra-ORF6 | S. violaceoruber | C-3 Keto Reduction | (R) | (R)-DNPA | Dihydrogranaticin biosynthesis |
| ActVI-ORF2 | Streptomyces coelicolor | C-15 Reduction | Not applicable (acts downstream) | Involved in pyran ring completion | Actinorhodin biosynthesis |
Coenzyme Involvement and Stereospecific Hydride Transfer Mechanisms (e.g., NADPH)
Ketoreductases involved in polyketide biosynthesis, including those acting on intermediates like (S)-DNPA, are typically NADPH-dependent enzymes beilstein-journals.orgnih.govrsc.orgnih.govebi.ac.ukmdpi.com. NADPH serves as the source of the hydride ion required for the reduction of the carbonyl group to a hydroxyl group. The stereospecificity of the ketoreductase reaction is determined by which face of the ketone carbonyl the hydride is delivered to and the subsequent protonation.
In the case of ActVI-ORF1, the enzyme catalyzes the stereospecific transfer of the pro-S hydride from NADPH to the C-3 carbonyl of the bicyclic intermediate beilstein-journals.org. This directed hydride transfer, coupled with protonation, dictates the formation of the (S)-configured hydroxyl group at C-3, leading to (S)-DNPA beilstein-journals.org. The precise mechanism of hydride transfer and protonation is mediated by specific residues within the enzyme's active site beilstein-journals.orgnih.gov.
While the general principle of NADPH-dependent reduction applies to both (S)- and (R)-producing ketoreductases, the structural differences in their active sites lead to the observed opposite stereochemical outcomes acs.orgresearchgate.net. Gra-ORF6, for instance, would facilitate hydride transfer to the opposite face of the C-3 carbonyl compared to ActVI-ORF1 to generate the (R)-stereochemistry acs.orgresearchgate.netbeilstein-journals.org.
Structural Biology and Active Site Analysis of (S)-DNPA-Interacting Enzymes
Understanding the three-dimensional structures of the ketoreductases involved in (S)-DNPA formation and their interactions with substrates and coenzymes is crucial for elucidating the molecular basis of their stereospecificity.
X-ray Crystallographic Delineation of Enzyme-(S)-DNPA Complexes
X-ray crystallography has been employed to study the structures of ketoreductases involved in aromatic polyketide biosynthesis, providing insights into their cofactor binding and substrate specificity nih.govplos.orgcore.ac.ukproteopedia.orgnih.gov. While direct crystal structures of ActVI-ORF1 or Gra-ORF6 in complex with (S)-DNPA or its immediate precursor may not be extensively detailed in the provided snippets, structural studies of related ketoreductases, such as the actinorhodin polyketide ketoreductase (act KR), offer valuable homologous information nih.gov.
Crystal structures of act KR have been solved with bound cofactors like NADP+ or NADPH, revealing a conserved Rossmann fold characteristic of NAD(P)H-dependent reductases nih.gov. These structures provide a framework for understanding how the cofactor is bound and oriented within the active site, which is critical for stereospecific hydride transfer nih.gov. Comparisons with other ketoreductases highlight subtle structural differences that can influence substrate binding and, consequently, regio- and stereoselectivity nih.gov.
Homology modeling, based on the structures of related enzymes like 3-hydroxyacyl-CoA dehydrogenase, has also been used to predict the structures of enzymes like Med-ORF12 (a homolog of ActVI-ORF1) and to model cofactor binding in their active sites plos.org.
Identification of Catalytic Residues and Determinants of Stereospecificity
Active site analysis, often informed by crystal structures and mutagenesis studies, has identified key residues responsible for catalysis and stereochemical control in ketoreductases. For ActVI-ORF1, a proposed catalytic mechanism involves a network of residues, including Asn114, Ser144, Tyr157, and Lys161 (numbering may vary slightly depending on the specific protein sequence used for alignment), which facilitate proton relay and orient the substrate and cofactor for stereospecific reduction beilstein-journals.orgnih.gov. Ser144, for instance, has been suggested to play an essential role in stereocontrol through hydrogen bonding to the C-3 keto group beilstein-journals.org. Tyr157 and Lys161 are thought to be involved in positioning NADPH for the transfer of its pro-S proton beilstein-journals.org.
Mutagenesis studies of these residues can experimentally verify their roles in activity and stereospecificity beilstein-journals.orgnih.gov. Differences in the active site residues and their arrangement between enzymes like ActVI-ORF1 and Gra-ORF6 explain their divergent stereoselectivities acs.orgresearchgate.netutupub.fi. Although both catalyze a similar reduction, the structural context of their active sites dictates which face of the substrate carbonyl receives the hydride from NADPH, leading to the formation of either the (S)- or (R)-hydroxyl group.
Mechanisms of Regio- and Stereochemical Control in Enzymatic Pathways
The stereochemical control at C-3, leading specifically to the (S)-configuration by ActVI-ORF1, is a prime example of the enzyme's enantioselectivity researchgate.netacs.orgresearchgate.netbeilstein-journals.orgutupub.firesearchgate.net. This enantioselectivity is determined by the precise architecture of the active site, which favors the binding and orientation of the substrate in a way that facilitates hydride transfer from NADPH to only one face of the carbonyl group beilstein-journals.orgnih.gov.
Substrate Promiscuity and Enzyme Engineering for Diversification
Enzyme promiscuity, the ability of an enzyme to catalyze reactions with substrates other than its primary biological target, plays a significant role in the evolution and diversification of metabolic pathways, including those producing secondary metabolites like BIQ antibiotics. researchgate.netnih.govbiorxiv.org This inherent flexibility can provide a basis for generating structural diversity in natural products. researchgate.net
While many enzymes exhibit a high degree of substrate specificity, which can limit their direct application in synthetic chemistry, this limitation is being addressed through strategies like rational protein engineering and directed evolution. nih.gov These approaches aim to alter enzyme specificity and expand their catalytic repertoire. nih.gov
Substrate engineering presents an alternative strategy to harness enzymatic promiscuity and enhance the synthetic utility of enzymes. nih.gov By modifying the substrate itself, researchers can induce productive binding modes and potentially control the regioselectivity and substrate specificity of even wild-type enzymes. nih.gov
In the context of (S)-DNPA and related intermediates, the substrate specificities of the involved enzymes, such as the ketoreductases and enoyl reductases, can vary. Biotransformation studies using synthetic analogous substrates have revealed differences in the substrate specificities of the ketoreductases responsible for (S)- and (R)-DNPA formation. researchgate.net Understanding these specificities and the underlying structural features of the enzymes is crucial for engineering pathways to produce novel or modified BIQ structures.
Inter-Enzyme Cooperative Functions within Biosynthetic Assemblies
Biosynthetic enzymes often function not in isolation but as part of coordinated assemblies or pathways, where cooperative interactions between enzymes can influence reaction efficiency, substrate channeling, and stereochemical control. researchgate.netacs.org
In the biosynthesis of dihydrogranaticin, the coexpression of gra-ORF5 and gra-ORF6 genes under translational coupling led to the most efficient production of (R)-DNPA as a single product. researchgate.netacs.orgresearchgate.net This observation suggests a possible unique cooperative function between the Gra-ORF5 and Gra-ORF6 proteins. researchgate.netacs.orgresearchgate.net It has been hypothesized that Gra-ORF6, a putative short-chain dehydrogenase, might act as a "guiding" protein, controlling the regio- and stereochemical course of the C-3 reduction catalyzed by the Gra-ORF5 protein. researchgate.netacs.orgresearchgate.net This implies a level of coordination beyond simple sequential catalysis.
Another example of potential inter-enzyme cooperation, though not directly involving (S)-DNPA formation but within the broader BIQ pathway, is the function of ActIV in actinorhodin biosynthesis. Initially assigned as a second ring cyclase, ActIV has been shown to possess thioesterase activity in vitro, catalyzing the release of an ACP-free bicyclic intermediate which is a precursor to (S)-DNPA. researchgate.netresearchgate.net This suggests a coordinated action between the PKS machinery and downstream enzymes like ActIV.
These examples highlight how enzymes within BIQ biosynthetic pathways can cooperate to ensure efficient flux of intermediates and precise stereochemical outcomes, ultimately leading to the production of specific antibiotic structures.
Mechanistic Organic Chemistry of S Dnpa Transformations
Detailed Elucidation of Enzymatic Reaction Mechanisms
The enzymatic synthesis of (S)-DNPA is primarily associated with type II polyketide synthase systems, particularly in the context of actinorhodin (B73869) biosynthesis plos.orgnih.gov. A key enzymatic step involves a stereospecific ketoreduction catalyzed by enzymes like ActVI-1 or Med-ORF12, which are annotated as 3-hydroxyacyl-coenzyme A (CoA) dehydrogenases beilstein-journals.orgplos.org. This reduction occurs at the C-3 position of a bicyclic intermediate, leading to the formation of a chiral center with the (S) configuration plos.org.
Proton-Coupled Electron Transfer and Hydride Transfer Pathways
While the search results discuss proton-coupled electron transfer (PCET) and hydride transfer in general biological and chemical systems nih.govosti.govnih.gov, specific detailed mechanisms involving PCET or direct hydride transfer pathways catalyzed by enzymes directly acting on the immediate precursors of (S)-DNPA are not explicitly elucidated in the provided snippets. The ketoreductase activity mentioned beilstein-journals.orgplos.org implies a hydride transfer from NADPH, typical for this class of enzymes, but the detailed PCET mechanism in this specific context is not described.
Vinylogous Dehydration and Hemiacetal/Hemi-ketal Formation Processes
Following the enzymatic ketoreduction, the resulting hydroxy group participates in the formation of a cyclic hemiacetal beilstein-journals.org. This hemiacetal subsequently undergoes a vinylogous dehydration reaction to yield (S)-DNPA beilstein-journals.org. While it has been proposed that this dehydration might occur while the substrate is still bound in the enzyme's active site, evidence also suggests that this reaction, and analogous reactions in similar systems, can occur spontaneously beilstein-journals.org. The formation of the hemiacetal is a cyclization process driven by the proximity of the newly formed hydroxyl group and a carbonyl group in the polyketide chain.
Non-Enzymatic Chemical Pathways Involving (S)-Dnpa and its Derivatives
(S)-DNPA and its precursors can also be involved in non-enzymatic transformations, leading to the formation of various products, including shunt products.
Investigation of Spontaneous Reactivity and Shunt Product Formation
Spontaneous cyclization and dehydration steps have been reported in the formation of (S)-DNPA from its reduced bicyclic intermediate plos.org. This suggests that some of the chemical transformations can occur without direct enzymatic catalysis, driven by the inherent reactivity of the molecules. The formation of shunt products, such as DMAC and aloesaponarin II, in mutant strains deficient in specific enzymes like ActVI-ORF1 or Med-ORF12 highlights the potential for alternative spontaneous reaction pathways when the primary enzymatic route is blocked plos.org. A novel shunt product, (S)-NHAB, has also been isolated from a disruptant of the actVI-ORFA gene, suggesting that the absence of certain proteins can lead to alternative, non-enzymatic rearrangements and cleavages of biosynthetic intermediates researchgate.net. The formation of (S)-NHAB is proposed to involve a retro-Claisen type C-C bond cleavage of an actinorhodin biosynthetic intermediate researchgate.net.
Participation of (S)-Dnpa in Environmentally Driven Chimeric Natural Product Formation
While the search results mention environmentally driven discovery of novel natural products from soil microbiomes researchgate.net and the potential for generating novel natural products through protein engineering and modified pathways utupub.fi, there is no direct information within the provided snippets specifically detailing the participation of (S)-DNPA in environmentally driven chimeric natural product formation. The concept of chimeric molecules is mentioned in the context of synthetic covalent viral opsonizers and PROTACs researchgate.netgoogle.com, but this is distinct from environmentally driven formation involving (S)-DNPA.
Chemical Derivatization Reactions for Structure-Activity Relationship Studies
(S)-DNPA is a known analogue of naphthalene (B1677914) derivatives isolated from marine-derived Streptomyces sp. researchgate.net. Structure-activity relationship (SAR) studies are commonly employed to understand how modifications to a molecule's structure affect its biological activity acs.orgnih.gov. While the provided search results mention SAR studies in the context of other compound classes, such as anthraquinones and piperazine (B1678402) derivatives researchgate.netnih.govnih.gov, and discuss the synthesis of derivatives for biological evaluation , specific detailed chemical derivatization reactions performed on (S)-DNPA itself for SAR studies are not explicitly described in the provided snippets. The isolation of (S)-DNPA alongside other naphthalene derivatives researchgate.net implies that structural variations around this core might be relevant for exploring biological activities, but the synthetic methods for creating such derivatives are not detailed.
Computational and Theoretical Investigations of S Dnpa Systems
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Signatures
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules, predicting spectroscopic properties, and delineating reaction mechanisms and energetics.
Delineation of Reaction Energetics, Transition States, and Mechanistic Pathways
Quantum chemical calculations have been applied to study the enzymatic reactions involved in the actinorhodin (B73869) biosynthetic pathway, providing insights into reaction energetics, transition states, and mechanistic pathways. Although these studies often focus on the enzymes and the transformations of intermediates, they are directly relevant to understanding the fate of (S)-DNPA.
For instance, DFT calculations have been used to probe the energetics of putative intermediates and transition states in the reaction catalyzed by AntI, an enzyme that processes an octaketide intermediate which can be converted to (S)-DNPA. rsc.orgrsc.org These calculations helped to understand the feasibility and barriers of steps like proton transfer and C-C bond formation in the catalytic mechanism. rsc.orgrsc.org Similarly, the conversion of (S)-DNPA to DDHK by the enoyl reductase ActVI-ORF2 (Red1) is a specific reaction step involving (S)-DNPA, and theoretical studies could be applied to understand its mechanism and energetics, although detailed quantum chemical analysis of this specific conversion was not found in the provided results. researchgate.net Computational studies on other enzymatic mechanisms have successfully used quantum chemistry to determine rate-determining steps and energy barriers, correlating theoretical results with experimental kinetic data. researchgate.net
In Silico Approaches for Enzyme Mechanism Prediction and Rational Enzyme Design
In silico approaches, including computational modeling and simulations, play a significant role in predicting enzyme mechanisms and guiding rational enzyme design. These methods help to understand how enzymes catalyze specific reactions and how their structures relate to their functions.
In the context of (S)-DNPA biosynthesis, computational modeling has been used to investigate the active site of ActVI-ORFA, a protein in the actinorhodin gene cluster. researchgate.net These studies aimed to understand the protein's function, which is proposed to involve directing metabolic flux towards actinorhodin by preventing the formation of shunt metabolites from unstable intermediates, including those leading to or derived from (S)-DNPA. researchgate.net Computational modeling helped to confirm the importance of specific residues in ActVI-ORFA for this flux-directing functionality. researchgate.net This exemplifies how in silico approaches can contribute to understanding the mechanisms of enzymes involved in metabolic pathways.
Rational enzyme design aims to engineer enzymes with altered or improved catalytic properties. While the search results mention rational design approaches in broader contexts, such as the design of anti-tubercular compounds or conformation-selective peptides using computational methods researchgate.net, there was no specific information provided on the rational design of enzymes that directly interact with (S)-DNPA based on computational predictions. However, the insights gained from computational studies on the mechanisms of enzymes in the actinorhodin pathway, such as the identification of key active-site residues and the understanding of reaction energetics, could potentially inform future rational design efforts aimed at modifying these enzymes or creating novel biocatalysts that process (S)-DNPA or related compounds.
Advanced Analytical Methodologies for S Dnpa Characterization
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
High-resolution spectroscopic methods are indispensable for confirming the chemical structure of (S)-DNPA. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as NOESY, has been employed for the structural determination and verification of (S)-DNPA. nih.gov NMR data consistent with previously reported values have been used to confirm the identity of isolated (S)-DNPA.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI-TOF MS), provides accurate mass measurements, which are essential for confirming the elemental composition of (S)-DNPA. nih.gov HPLC/MS analysis has also been utilized, providing mass-to-charge ratio (m/z) information for (S)-DNPA, such as m/z 287 [M + H]⁺.
Furthermore, X-ray crystallography, while primarily used to determine the three-dimensional structure of proteins, has provided valuable insights into the structure and orientation of (S)-DNPA when bound to proteins involved in its biosynthesis, such as Caci_6494. The cocrystal structure of Caci_6494 in complex with (S)-DNPA (PDB ID: 6vw4) was determined at 1.55 Å resolution, confirming the presence of bound (S)-DNPA through techniques like simulated-annealing composite OMIT maps. This approach allows for the visualization of interactions and confirmations of (S)-DNPA within a biological context.
Advanced Chromatographic Methods for Separation, Purity Assessment, and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, purity assessment, and quantification of (S)-DNPA in various samples, including biological extracts. HPLC analyses are routinely performed, often coupled with UV detection at wavelengths such as 254 nm or 420 nm, which are suitable for detecting compounds with conjugated systems like (S)-DNPA.
HPLC/MS analysis combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and characterization of (S)-DNPA based on both its retention time and mass-to-charge ratio. For instance, (S)-DNPA has been detected with an m/z of 287 [M + H]⁺ using HPLC/MS.
Research findings illustrate the application of HPLC in analyzing metabolic profiles and quantifying the production of (S)-DNPA in engineered host strains. For example, HPLC analysis has shown distinct peaks corresponding to (S)-DNPA with specific retention times depending on the chromatographic conditions used.
While not explicitly detailed for (S)-DNPA in the provided search results, Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC and would be a valuable tool for faster analysis and improved separation efficiency. Similarly, due to the chiral nature of (S)-DNPA, Chiral HPLC is essential for separating and quantifying its enantiomer, (R)-DNPA, enabling the determination of enantiomeric excess and ensuring stereochemical purity.
Data from HPLC analyses can be presented in tables to show retention times and corresponding m/z values for (S)-DNPA in different experimental setups.
| Analytical Method | Detection | Analyte | m/z | Retention Time (min) | Reference |
| HPLC/MS | EIC | (S)-DNPA | 287 [M+H]⁺ | - | |
| HPLC/UV | UV (254 nm) | (S)-DNPA | - | 15.03 | |
| HPLC/UV | UV (254 nm) | (S)-DNPA | - | 12.943 |
Note: Retention times are dependent on specific chromatographic conditions.
Chiral Analytical Techniques for Enantiomeric Excess Determination and Absolute Configuration Assignment
Determining the enantiomeric purity (enantiomeric excess, ee) and absolute configuration of (S)-DNPA is critical due to its role as a chiral intermediate in stereospecific biosynthetic pathways. Circular Dichroism (CD) spectrometry is a key technique employed for determining the absolute configuration of chiral molecules like (S)-DNPA, based on the differential absorption of left and right circularly polarized light. CD spectra can provide characteristic signals that are indicative of the molecule's stereochemistry.
The absolute configuration at the C-3 chiral center of (S)-DNPA has been determined using CD spectrometry, with the results being consistent with data obtained from NMR spectroscopy and confirmed by analysis of cocrystal structures. The proposed absolute configuration has also been supported by the presumed common biogenetic origin with related compounds like medermycin (B3063182) and antibiotic G15-F. nih.gov
Chiral HPLC, as mentioned in the previous section, is the primary chromatographic method for separating enantiomers and quantifying their relative amounts, directly enabling the determination of enantiomeric excess. While specific Chiral HPLC data for (S)-DNPA was not detailed in the provided snippets, its application would be necessary to assess the enantiomeric purity of synthesized or isolated (S)-DNPA.
Future Research Directions and Translational Perspectives for S Dnpa Research
Discovery and Characterization of Novel (S)-DNPA Biosynthetic Enzymes and Pathways
The biosynthesis of (S)-DNPA is an integral part of the actinorhodin (B73869) pathway in Streptomyces coelicolor. The process involves a type II polyketide synthase (PK-II) system, where a poly-β-ketone chain is generated and subsequently cyclized and aromatized by a suite of enzymes. nih.govplos.org Specifically, the formation of the three-ring intermediate (S)-DNPA from earlier precursors is dependent on enzymes like ActVI-ORF1 and ActVI-ORF3. asm.orgnih.gov Further enzymatic modifications of (S)-DNPA lead to downstream intermediates such as dihydrokalafungin (B1196522) (DDHK). researchgate.netnih.govmdpi.com
While key enzymes in the core actinorhodin pathway are known, the discovery and characterization of novel enzymes involved in potential alternative or shunt pathways leading to or from (S)-DNPA remain an area of interest. Studies have already identified shunt metabolites in the actinorhodin pathway, and further investigation into the enzymes responsible for their formation could reveal new enzymatic capabilities and pathways related to (S)-DNPA metabolism. nih.govplos.orgresearchgate.netresearchgate.net Understanding these enzymes at a molecular level, including their structures and mechanisms, is crucial for manipulating the biosynthetic process.
Development of Innovative Synthetic Methodologies for Accessing Diverse (S)-DNPA Analogues
While (S)-DNPA can be isolated from engineered Streptomyces coelicolor strains that accumulate this intermediate, the development of efficient synthetic methodologies for accessing (S)-DNPA and its diverse analogues is important for structure-activity relationship studies and potential drug discovery efforts. mdpi.comnih.gov Current approaches for obtaining (S)-DNPA for research often involve isolation from biological sources or semisynthesis from precursors. mdpi.com
Innovative synthetic strategies could involve novel chemical routes or the application of biocatalysis. Exploring new chemical reactions and synthetic sequences could provide more facile and scalable access to (S)-DNPA and its structural variants. The synthesis of complex polycyclic structures like (S)-DNPA often presents significant synthetic challenges, making the development of efficient and stereoselective methods particularly valuable.
Integration of Advanced Computational Modeling with Experimental Studies for Predictive Biosynthesis
Computational modeling plays an increasingly important role in understanding enzyme mechanisms and predicting the outcomes of biosynthetic transformations. In the context of (S)-DNPA biosynthesis, computational approaches have been utilized to probe the active sites of enzymes involved in its metabolism, such as ActVI-ORFA. plos.orgresearchgate.netresearchgate.net
Exploitation of (S)-DNPA in Chemoenzymatic Synthesis and Biocatalytic Processes
Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a powerful approach for the synthesis of complex molecules with high selectivity. mdpi.comroutledge.comnih.govnih.gov While general advancements in chemoenzymatic synthesis are being made for various compounds, the specific exploitation of (S)-DNPA or enzymes involved in its metabolism in such processes represents a promising future direction.
(S)-DNPA, with its distinct polycyclic structure and functional groups, could potentially serve as a substrate or intermediate in novel chemoenzymatic cascades for the synthesis of other valuable compounds. Enzymes from the actinorhodin biosynthetic pathway that act on (S)-DNPA could be explored as biocatalysts in in vitro reactions or engineered into heterologous hosts for the production of (S)-DNPA derivatives or other related molecules. researchgate.netmdpi.com This could lead to more sustainable and efficient synthetic routes compared to purely chemical methods.
Application of Integrated Omics Technologies for Systems-Level Understanding of (S)-DNPA Metabolism
Integrated omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems. elifesciences.orguminho.ptresearchgate.netmdpi.combiorxiv.org Applying these technologies to study organisms that produce (S)-DNPA, such as Streptomyces coelicolor, can offer a systems-level understanding of its metabolism and regulation.
While omics approaches have been used to study secondary metabolism in Streptomyces generally, specific integrated omics studies focused on elucidating the intricacies of (S)-DNPA metabolism are less commonly reported in the provided search results. Future research could involve integrating transcriptomic, proteomic, and metabolomic data to understand how the expression of biosynthetic genes correlates with the levels of the corresponding enzymes and the accumulation or turnover of (S)-DNPA under different conditions. uminho.ptresearchgate.netmdpi.combiorxiv.org This could reveal bottlenecks in the pathway, identify new regulatory elements, and provide targets for metabolic engineering to improve (S)-DNPA production or guide the biosynthesis towards desired analogues. biorxiv.org
Q & A
Q. What analytical methods are commonly employed to characterize (S)-DNPA in experimental settings?
Researchers typically use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Methodological rigor requires cross-validating results with multiple techniques to minimize instrumental bias. For example, discrepancies in chiral purity can arise from improper column selection in HPLC, necessitating validation via circular dichroism (CD) spectroscopy .
Q. What are the key parameters to consider when designing a synthesis protocol for (S)-DNPA?
Critical parameters include reaction temperature, solvent polarity, catalyst loading, and enantiomeric excess (EE) optimization. A stepwise approach involves:
- Screening chiral catalysts (e.g., BINAP ligands) to enhance stereoselectivity.
- Monitoring reaction kinetics via in-situ FTIR or Raman spectroscopy.
- Isolating intermediates for purity checks to avoid side-product accumulation. Documenting these steps ensures reproducibility and aligns with NIH guidelines for data transparency .
Q. How should researchers approach literature reviews to identify gaps in (S)-DNPA research?
Utilize databases like SciFinder and Reaxys with Boolean operators (e.g., "(S)-DNPA AND synthesis NOT derivatives") to filter primary literature. Prioritize peer-reviewed journals with high impact factors and cross-reference citations to trace foundational studies. Gaps often emerge in understudied areas like metabolic stability or enantiomer-specific toxicity .
Q. What strategies ensure reproducibility when replicating (S)-DNPA-related experiments from published studies?
Reproducibility hinges on:
- Acquiring raw datasets or supplementary materials from original authors.
- Validating reagent sources (e.g., chiral auxiliaries from certified suppliers).
- Standardizing equipment calibration (e.g., NMR shimming protocols). NIH’s data-sharing guidelines recommend archiving protocols in repositories like Zenodo for peer scrutiny .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of (S)-DNPA across studies?
Analyze discrepancies by:
- Comparing experimental conditions (e.g., solvent systems, purity thresholds).
- Applying density functional theory (DFT) calculations to predict stability under varying parameters.
- Conducting meta-analyses of published data to identify outliers or systematic errors. Contradictions often stem from unaccounted variables like moisture sensitivity or crystalline polymorphism .
Q. What methodologies validate the enantiomeric purity of (S)-DNPA in biological assays?
Combine chiral stationary phase HPLC with tandem mass spectrometry (LC-MS/MS) to detect trace impurities. For in vivo studies, use isotopically labeled analogs as internal standards to differentiate endogenous compounds from (S)-DNPA metabolites. Validate assays via spike-recovery experiments in biological matrices (e.g., plasma, liver homogenates) .
Q. How can researchers optimize reaction conditions for (S)-DNPA synthesis while minimizing racemization?
Employ design of experiments (DoE) frameworks, such as response surface methodology (RSM), to model interactions between variables (e.g., pH, temperature). Use low-polarity solvents (e.g., toluene) and low-temperature quenching to stabilize the desired enantiomer. Real-time monitoring via process analytical technology (PAT) helps identify racemization triggers .
Q. What statistical approaches address variability in (S)-DNPA pharmacokinetic data across preclinical models?
Apply mixed-effects models to account for interspecies variability and covariates like body mass or metabolic rate. Use bootstrapping to estimate confidence intervals for parameters like half-life (t₁/₂) and volume of distribution (Vd). Transparent reporting of outliers and data exclusion criteria is critical under FAIR principles .
Q. How should researchers design long-term stability studies for (S)-DNPA under regulatory guidelines?
Follow ICH Q1A(R2) protocols by storing samples at accelerated conditions (40°C/75% RH) and assessing degradation via forced decomposition studies. Use Arrhenius kinetics to extrapolate shelf-life predictions. Data must include impurity profiles and chiral integrity checks at each timepoint, with raw datasets archived for regulatory audits .
Q. What computational tools predict (S)-DNPA’s interactions with biological targets while addressing enantiomer specificity?
Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) trajectories can model binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check results against enantiomer (R)-DNPA to isolate stereospecific effects .
Methodological Notes
- Data Management : Adhere to NIH guidelines by depositing raw spectra, chromatograms, and crystallographic data in repositories like PubChem or ChemSpider .
- Ethical Compliance : Disclose conflicts of interest (e.g., reagent sponsorship) and ensure animal studies follow ARRIVE 2.0 guidelines .
- Advanced Instrumentation : Access to synchrotron facilities for single-crystal X-ray diffraction is recommended for absolute configuration confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
